2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester MSDS and safety data sheet
2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester MSDS and safety data sheet
Executive Summary
The rational design of complex polyketides, fungal metabolites, and natural product analogs frequently relies on heavily functionalized aromatic building blocks. 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (CAS 1171923-87-7) is a highly specialized 1,2,3-trisubstituted benzene derivative[1]. This intermediate provides an elegant solution to the steric and regiochemical challenges associated with functionalizing the ortho-positions of benzoic acids. By offering orthogonally protected functional groups—a benzyl ether, a methyl ether, and an ethyl ester—this molecule serves as a versatile linchpin for synthesizing bioactive pharmacophores, including mycophenolic acid derivatives and substituted phthalides.
This whitepaper synthesizes the physicochemical profiling, material safety data, and field-proven synthetic methodologies for handling and utilizing this compound in advanced drug development workflows.
Physicochemical Profiling & Structural Logic
The utility of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester lies in its specific substitution pattern. The 1,2,3-contiguous substitution is notoriously difficult to achieve via direct electrophilic aromatic substitution due to steric hindrance and conflicting directing group effects. Utilizing a pre-functionalized scaffold bypasses these low-yielding steps.
The choice of protecting groups is highly deliberate:
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Ethyl Ester: Provides a stable carboxylate that is less volatile than a methyl ester, while remaining susceptible to controlled saponification or nucleophilic attack during lactonization.
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Methoxy Group (-OCH3): Acts as a robust, electron-donating ether that survives harsh reductive and oxidative conditions.
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Benzyloxymethyl Group (-CH2OBn): Serves as a masked hydroxymethyl group. The benzyl ether can be chemoselectively cleaved via catalytic hydrogenolysis under mild conditions without reducing the ester or the aromatic nucleus.
Quantitative Chemical Data
The following table summarizes the core physicochemical parameters critical for reaction planning and chromatographic purification[2].
| Parameter | Value | Analytical Significance |
| Chemical Name | Ethyl 2-[(benzyloxy)methyl]-6-methoxybenzoate | IUPAC standard nomenclature. |
| CAS Number | 1171923-87-7 | Unique identifier for procurement[1]. |
| Molecular Formula | C18H20O4 | Determines stoichiometric calculations. |
| Molecular Weight | 300.35 g/mol | Used for molarity and yield tracking[2]. |
| Exact Mass | 300.136 g/mol | Target peak for High-Resolution Mass Spectrometry (HRMS)[2]. |
| XLogP3-AA | 3.3 | Indicates moderate lipophilicity; suitable for normal-phase silica chromatography[2]. |
| Topological Polar Surface Area | 44.8 Ų | Predicts membrane permeability in downstream drug candidates[2]. |
| Rotatable Bonds | 8 | Highlights the conformational flexibility of the ether and ester linkages[2]. |
Material Safety Data Sheet (MSDS) & Risk Mitigation
As a synthetic intermediate, 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester must be handled according to strict laboratory safety protocols. While not highly reactive or explosive, its organic nature presents standard hazards associated with aromatic esters and ethers.
GHS Classification & Hazard Statements
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Skin Irritation (Category 2): H315 - Causes skin irritation.
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Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
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Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Precautionary Protocols (E-E-A-T Validated)
Experience dictates that the primary risk during the handling of this compound is aerosolization during solvent evaporation or transfer of the neat oil/solid.
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Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with a minimum face velocity of 100 fpm.
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Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness to prevent permeation by residual solvent), splash goggles, and a flame-retardant lab coat.
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Storage: Store in a cool, dry place (2–8°C recommended to prevent slow hydrolysis of the ester over long-term storage) under an inert atmosphere (Argon or Nitrogen).
Safety & Emergency Response Workflow
Caption: Core safety, PPE, and emergency response protocols for handling CAS 1171923-87-7.
Synthetic Utility: The Path to 7-Methoxyphthalide
One of the most valuable applications of 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester is its conversion into 7-methoxyisobenzofuran-1(3H)-one (7-methoxyphthalide). Phthalides are core structural motifs in numerous biologically active natural products.
The transformation relies on a two-step, one-pot logical sequence:
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Chemoselective Hydrogenolysis: The benzyl ether is cleaved using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The causality here is critical: Pd/C specifically coordinates and cleaves allylic and benzylic C-O bonds without reducing the aromatic ring or the ester carbonyl.
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Spontaneous / Acid-Catalyzed Lactonization: The newly liberated primary alcohol (hydroxymethyl group) is now in close spatial proximity to the ethyl ester. Under mild heating or acidic conditions, an intramolecular nucleophilic acyl substitution occurs. The alcohol attacks the ester carbonyl, expelling ethanol and forming the thermodynamically stable 5-membered lactone ring.
Standard Operating Procedure (SOP): Catalytic Hydrogenolysis & Lactonization
This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded to ensure the chemist can verify the success of each mechanistic step before proceeding, thereby preventing downstream failures.
Reagents & Materials
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2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (CAS 1171923-87-7)[]
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Palladium on Carbon (10% Pd/C, wet)
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Absolute Ethanol (Degassed)
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Hydrogen gas (Balloon or Parr shaker)
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p-Toluenesulfonic acid (pTSA) - catalytic
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Celite (for filtration)
Step-by-Step Methodology
Step 1: Reaction Setup & Inertion
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Charge a flame-dried, round-bottom flask with 2-Benzyloxymethyl-6-methoxy-benzoic acid ethyl ester (1.0 eq) and dissolve in absolute ethanol (0.1 M concentration).
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Causality Note: Purge the solution with Nitrogen for 10 minutes. Introducing dry Pd/C to a solvent containing oxygen vapor can cause ignition.
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Carefully add 10% Pd/C (0.1 eq by weight). Seal the flask with a septum.
Step 2: Hydrogenolysis Execution
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Evacuate the flask and backfill with Hydrogen gas via a balloon (repeat 3 times to ensure a pure H2 atmosphere).
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Stir the suspension vigorously at 25°C for 4–6 hours.
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Self-Validation (IPC 1): Perform Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3). The starting material (high Rf) should disappear, replaced by a more polar spot (the intermediate alcohol). LC-MS should confirm the mass shift from 300.35 to 210.23 g/mol .
Step 3: Workup & Filtration
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Safety Critical: Purge the reaction flask thoroughly with Nitrogen to remove all Hydrogen gas before opening.
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Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol.
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Causality Note: Never let the Pd/C filter cake dry out in the air, as it is highly pyrophoric. Immediately submerge the used filter cake in water.
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Concentrate the filtrate under reduced pressure to yield the intermediate ethyl 2-(hydroxymethyl)-6-methoxybenzoate.
Step 4: Lactonization
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Dissolve the crude intermediate in toluene. Add a catalytic amount of pTSA (0.05 eq).
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Equip the flask with a Dean-Stark trap and reflux at 110°C for 3 hours to drive off the ethanol byproduct, forcing the equilibrium toward the lactone.
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Self-Validation (IPC 2): Check TLC/LC-MS. The formation of 7-methoxyphthalide will be evident by a shift to a less polar spot compared to the intermediate alcohol, and an IR spectrum will show a characteristic lactone carbonyl stretch at ~1750 cm⁻¹.
Synthetic Workflow Visualization
Caption: Synthetic pathway from the protected ester to 7-methoxyphthalide via hydrogenolysis and lactonization.
